molecular formula C22H19N3O5 B12613563 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-78-5

5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan

Cat. No.: B12613563
CAS No.: 918440-78-5
M. Wt: 405.4 g/mol
InChI Key: CBBYCHZOLAINPJ-FQEVSTJZSA-N
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Description

5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a complex organic compound that combines the structural features of quinoline and tryptophan. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The presence of both quinoline and tryptophan moieties in its structure suggests that it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by its coupling with a tryptophan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of more efficient purification methods.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Properties

CAS No.

918440-78-5

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H19N3O5/c26-16-5-6-19-17(9-16)15(11-24-19)8-20(21(27)28)25-22(29)30-12-13-7-14-3-1-2-4-18(14)23-10-13/h1-7,9-11,20,24,26H,8,12H2,(H,25,29)(H,27,28)/t20-/m0/s1

InChI Key

CBBYCHZOLAINPJ-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O

Origin of Product

United States

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